N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide
Description
N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide is a synthetic organic compound featuring a 4-methoxybenzamide moiety linked to a 5-ethyl-substituted dihydropyridine ring. The ethyl group at the 5-position of the dihydropyridine ring may influence steric and electronic properties, while the 4-methoxybenzamide group contributes to hydrogen-bonding interactions.
Properties
CAS No. |
678969-39-6 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-(5-ethyl-3,6-dihydro-2H-pyridin-1-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H20N2O2/c1-3-12-5-4-10-17(11-12)16-15(18)13-6-8-14(19-2)9-7-13/h5-9H,3-4,10-11H2,1-2H3,(H,16,18) |
InChI Key |
LKBICXCMPOOQEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCCN(C1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-methoxybenzoic acid with an amine, followed by coupling with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for alkylation, acyl chlorides for acylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide has been investigated for its potential pharmacological activities, particularly in the following areas:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of benzamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancers .
- Neuroprotective Effects :
- Antimicrobial Properties :
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines; potential for further development as a cancer therapeutic agent. |
| Neuroprotective | Modulates neurotransmitter systems, potentially enhancing cognitive function. |
| Antimicrobial | Exhibits activity against bacteria and fungi, suggesting utility in treating infections. |
Case Studies and Research Findings
- Synthesis and Evaluation :
- Mechanistic Studies :
- Pharmacokinetic Studies :
Mechanism of Action
The mechanism of action of N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a physiological response. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide and related compounds from the literature:
Spectroscopic Comparisons
- IR Spectroscopy :
- ¹H-NMR :
- The ethyl group in the target compound would produce distinct signals: a triplet for CH₃ (δ ~1.2–1.4) and a multiplet for dihydropyridine CH₂ (δ ~2.5–3.0). This contrasts with 11d ’s acetyl CH₃ (δ2.56) and 6e ’s epoxide CH₂ (δ5.20) .
- The 4-methoxybenzamide OCH₃ group appears consistently at δ3.68–3.88 across analogs .
Research Implications
- Bioactivity Potential: Thiadiazin (5d) and epoxyisoindole (6e) derivatives are often explored for antimicrobial or anti-inflammatory activity . The target’s ethyl group might modulate such properties by altering membrane permeability.
- Thermal Stability : Higher melting points in 5d and 6e (150–182°C) compared to acetylated 11d (150–152°C) imply that heterocyclic rigidity enhances stability, a factor relevant for drug formulation.
Biological Activity
N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine base with an ethyl substitution at the 5-position and a methoxy group at the para position of the benzamide moiety. This structural arrangement is significant for its biological activity, particularly in modulating receptor interactions.
Research has demonstrated that compounds similar to this compound interact with various biological targets:
- Receptor Interaction : It is hypothesized that this compound may exhibit activity through interactions with neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors, which are crucial for mood regulation and neuropsychiatric conditions.
- Enzyme Inhibition : The compound may also function as an inhibitor of key enzymes involved in cellular signaling pathways, potentially impacting cancer cell proliferation and apoptosis.
Biological Activity Data
A summary of biological activity findings related to this compound is presented below:
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | PARP-1 | Inhibition of DNA repair | |
| Neurotransmitter modulation | 5-HT receptors | Potential antidepressant effects | |
| Enzyme inhibition | Thrombin | Reduced thrombin activity |
Case Study 1: Anticancer Activity
In a study focusing on the inhibition of PARP-1, this compound showed promising results as a potential therapeutic agent against cancer. The compound was evaluated for its ability to inhibit PARP-1 activity, which is crucial for DNA repair mechanisms in cancer cells. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls.
Case Study 2: Neuropharmacological Effects
Another investigation assessed the neuropharmacological profile of the compound by examining its interaction with serotonin receptors. Behavioral assays in rodent models suggested that the compound may exert antidepressant-like effects by enhancing serotonergic transmission. This aligns with findings from similar compounds that modulate serotonin levels in the brain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
